molecular formula C6H5BrN4 B1376063 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine CAS No. 1086064-35-8

5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine

Cat. No.: B1376063
CAS No.: 1086064-35-8
M. Wt: 213.03 g/mol
InChI Key: SQSUPLOCAWOOSN-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine: is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position on the pyrazolo[3,4-B]pyrazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with different electronic configurations.

Scientific Research Applications

5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-B]pyridine
  • 3-Methyl-1H-pyrazolo[3,4-B]pyridine
  • 5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine

Comparison: 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric propertiesFor instance, the bromine atom can participate in halogen bonding, enhancing its interaction with biological targets .

Properties

IUPAC Name

5-bromo-3-methyl-2H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-3-5-6(11-10-3)8-2-4(7)9-5/h2H,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSUPLOCAWOOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857313
Record name 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086064-35-8
Record name 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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